
2,2,3,3,4,4,5,5-Octamethyldodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4,5,5-Octamethyldodecane: is an organic compound with the molecular formula C14H30 It is a highly branched alkane, characterized by the presence of eight methyl groups attached to a dodecane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,5,5-Octamethyldodecane typically involves the alkylation of a suitable precursor with methylating agents. One common method is the Friedel-Crafts alkylation, where a dodecane derivative is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as purification through distillation and crystallization to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,3,3,4,4,5,5-Octamethyldodecane primarily undergoes substitution reactions due to the presence of multiple methyl groups. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Halogenation using reagents like chlorine or bromine in the presence of light or a radical initiator.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound, although the highly branched structure may limit the extent of oxidation.
Major Products:
Substitution Reactions: Halogenated derivatives of this compound.
Oxidation Reactions: Oxidized products such as alcohols, ketones, or carboxylic acids, depending on the reaction conditions.
Applications De Recherche Scientifique
Chemistry: 2,2,3,3,4,4,5,5-Octamethyldodecane is used as a model compound in studies of branched alkanes. Its unique structure makes it valuable for understanding the behavior of highly branched hydrocarbons in various chemical reactions.
Biology and Medicine: While specific biological applications are limited, the compound’s structural analogs are studied for their potential use in drug delivery systems due to their hydrophobic nature and ability to interact with lipid membranes.
Industry: In the industrial sector, this compound is used as a reference standard in the calibration of analytical instruments. It is also explored for its potential use as a lubricant additive due to its branched structure, which can enhance the lubricating properties of oils.
Mécanisme D'action
The mechanism of action of 2,2,3,3,4,4,5,5-Octamethyldodecane in chemical reactions involves the interaction of its methyl groups with various reagents. In substitution reactions, the methyl groups can be replaced by halogens or other substituents. In oxidation reactions, the compound’s branched structure influences the formation of oxidized products.
Comparaison Avec Des Composés Similaires
2,2,3,3,4,4,5,5-Octamethylhexane: Another highly branched alkane with a shorter carbon chain.
2,2,3,3,4,4,5,5-Octamethylpentane: Similar in structure but with an even shorter carbon chain.
Uniqueness: 2,2,3,3,4,4,5,5-Octamethyldodecane is unique due to its longer carbon chain compared to other similar compounds. This extended structure provides different physical and chemical properties, making it suitable for specific applications where shorter branched alkanes may not be effective.
Propriétés
Numéro CAS |
628716-61-0 |
|---|---|
Formule moléculaire |
C20H42 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5-octamethyldodecane |
InChI |
InChI=1S/C20H42/c1-11-12-13-14-15-16-18(5,6)20(9,10)19(7,8)17(2,3)4/h11-16H2,1-10H3 |
Clé InChI |
QDEOBFKAXLSLEV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C)(C)C(C)(C)C(C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


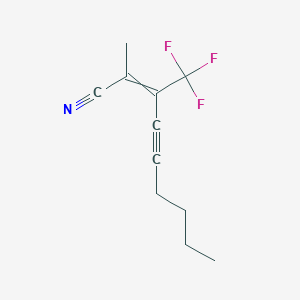
![4-Methyl-N-[2-(piperazin-1-yl)ethyl]pentan-2-amine](/img/structure/B12578906.png)
![3-Chloro-N-(4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12578910.png)
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)indolizine-6-carboxamide](/img/structure/B12578922.png)
![2,2'-Bis[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B12578930.png)
![5-[(4-Methylphenyl)methylidene]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12578932.png)
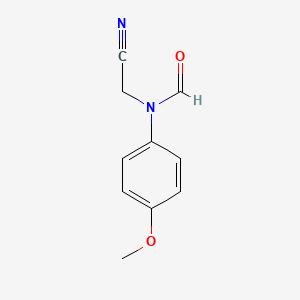
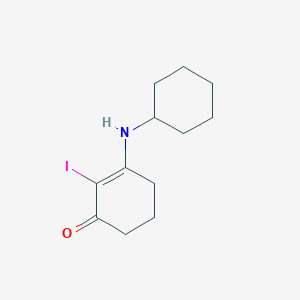

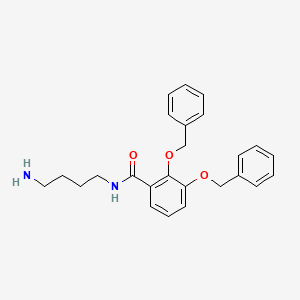

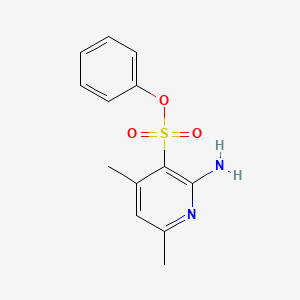
![2-chloro-4-fluoro-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12578980.png)

